Temafloxacin

概要

説明

Temafloxacin, marketed by Abbott Laboratories as Omniflox, is a fluoroquinolone antibiotic drug . It was approved for use in the U.S. market in 1992 but was withdrawn shortly due to serious adverse effects, including allergic reactions and hemolytic anemia, which resulted in three deaths .

Synthesis Analysis

The synthesis of fluoroquinolones, including Temafloxacin, involves several modifications to the chemical structure of the first quinolone, nalidixic acid . These modifications aim to improve the antibacterial activity and pharmacological properties . A series of small-molecule fluoroquinolones were synthesized and screened for their antibacterial activity against various pathogens .

Molecular Structure Analysis

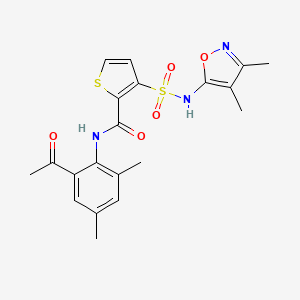

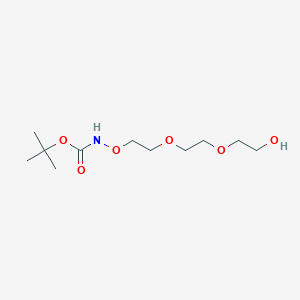

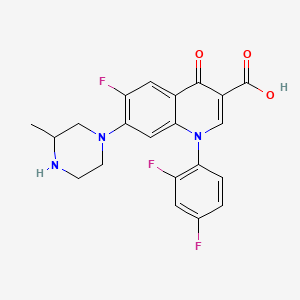

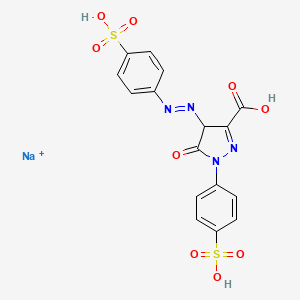

Temafloxacin has a molecular formula of C21H18F3N3O3 and a molecular weight of 417.38 . The structure includes a fluorine atom at position 6 of the quinolone nucleus, a piperazine ring at position 7, and a difluorophenyl group (aryl ring) at position 1 .

Chemical Reactions Analysis

Analytical methods for determining new fluoroquinolones, including Temafloxacin, in biological matrices and pharmaceutical formulations have been reported . These methods involve liquid chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange high-performance liquid chromatography (IEX-HPLC), and hydrophilic interaction liquid chromatography (HILIC) .

Physical And Chemical Properties Analysis

Temafloxacin is a solid substance with a molecular weight of 417.38 . It has a good water solubility, which allows almost complete gastrointestinal tract absorption .

科学的研究の応用

Respiratory Tract Infections

Temafloxacin has shown improved activity against pneumococci, making it suitable for the management of a range of respiratory infections. Its high oral bioavailability and excellent penetration into respiratory tissues allow it to be effective in treating acute exacerbations of chronic bronchitis, with eradication rates of 98% overall and 100% in pneumococcal infections . In pneumonia cases, Temafloxacin has provided equivalent results to amoxicillin, demonstrating its potential as an alternative treatment option .

Urinary Tract Infections (UTIs)

As part of the quinolone family, Temafloxacin is established as a therapy for UTIs. Its efficacy is notable in eradicating pneumococcal isolates, with a daily 600 mg dose achieving a 94% success rate in one study . This highlights its potential as a strong candidate for UTI treatment, especially in cases resistant to other antibiotics.

Genital Infections

Temafloxacin’s antibacterial properties extend to treating genital infections. Its pharmacokinetic profile suggests that it can be an effective treatment for bacterial sexually transmitted infections, offering an alternative to traditional antibiotics used in these cases .

Soft Tissue Infections

The compound’s ability to treat soft tissue infections is linked to its broad-spectrum antibacterial activity. Temafloxacin can be considered for use in community settings where soft tissue infections are prevalent, providing a robust option for outpatient care .

Antibacterial Synthesis

An alternative synthesis of Temafloxacin has been developed, which is characterized by regiospecific displacement and intramolecular nucleophilic displacement cyclization reaction . This synthesis method highlights the compound’s role as a potent antibacterial agent and its potential application in developing new antibacterial drugs.

Comparative Chemotherapeutic Activity

Temafloxacin has been compared with other antibiotics like cefoxitin and clindamycin in chemotherapeutic activities. Its fluorinated 4-quinolone structure contributes to its potent antibacterial properties, making it a subject of interest in comparative studies with other antibacterial agents .

作用機序

Target of Action

Temafloxacin, a member of the fluoroquinolone class of antibiotics, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria .

Mode of Action

The bactericidal action of temafloxacin results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . Consequently, DNA replication and transcription are inhibited .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA transcription and replication . This disruption affects the bacterial cell’s ability to reproduce and survive, leading to its death .

Pharmacokinetics

Temafloxacin exhibits excellent pharmacokinetic properties. It is almost completely absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 93% . It has a good tissue penetration in various biological fluids and tissues, particularly in the respiratory tissues, nasal secretions, tonsils, prostate, and bone . The compound has a half-life of approximately 7-8 hours , allowing for single or twice-daily dosing . Approximately 60% of a dose is recovered unchanged in the urine .

Result of Action

The result of temafloxacin’s action is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, temafloxacin prevents the bacteria from reproducing and surviving . This makes it effective against a broad range of gram-positive and gram-negative bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like temafloxacin. For instance, the presence of other antimicrobial agents can affect the effectiveness of temafloxacin. Additionally, the physical environment, such as pH, temperature, and presence of organic matter, can impact the stability and activity of the antibiotic . .

Safety and Hazards

特性

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDHBVNJCZBTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105784-61-0 (hydrochloride) | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044132 | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Temafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Temafloxacin | |

CAS RN |

108319-06-8 | |

| Record name | Temafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108319-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Temafloxacin?

A1: Temafloxacin, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death.

Q2: What is the molecular formula and weight of Temafloxacin?

A2: The molecular formula of Temafloxacin hydrochloride is C17H17F3N4O3 • HCl. Its molecular weight is 412.8 g/mol. [, ]

Q3: How does the structure of Temafloxacin contribute to its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones?

A3: Temafloxacin's structure includes a C-8 fluorine and a C-7 piperazine ring. This combination contributes to its enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, compared to earlier fluoroquinolones. [, , ]

Q4: Does the structure of Temafloxacin influence its activity against anaerobic bacteria?

A4: Yes, Temafloxacin exhibits greater in vitro activity against anaerobic bacteria compared to other fluoroquinolones like Ciprofloxacin. This enhanced activity is attributed to structural features that have not been fully elucidated in the provided research papers. [, ]

Q5: What is the pharmacokinetic profile of Temafloxacin?

A5: Temafloxacin exhibits high oral bioavailability (over 90%) [] and a relatively long serum elimination half-life (approximately 8 hours in individuals with normal renal function). [, , , ] It demonstrates good tissue penetration, including in the lungs and blister fluid. [, , , ] Approximately 60% of a Temafloxacin dose is excreted unchanged in urine. []

Q6: How does renal impairment affect Temafloxacin's pharmacokinetics?

A6: Renal impairment significantly affects Temafloxacin's elimination. The half-life increases significantly with decreasing creatinine clearance, necessitating dosage adjustments in patients with moderate to severe renal impairment. []

Q7: Does Temafloxacin interact with theophylline?

A7: Unlike some other fluoroquinolones, Temafloxacin does not appear to significantly affect theophylline metabolism. [, ]

Q8: How does the in vitro activity of Temafloxacin compare to that of other fluoroquinolones against common respiratory pathogens?

A8: Temafloxacin generally exhibits greater in vitro activity against Staphylococcus aureus, Streptococcus pneumoniae, and Legionella pneumophila compared to Ciprofloxacin and Ofloxacin. [] Its activity against Streptococcus pyogenes, Moraxella catarrhalis, and Bordetella pertussis is comparable to Ciprofloxacin. []

Q9: What is the in vivo efficacy of Temafloxacin against Streptococcus pneumoniae infections?

A9: Temafloxacin demonstrates good efficacy against Streptococcus pneumoniae in mouse models of pneumonia, including in cases of severe disease. Its efficacy is superior to that of Ciprofloxacin and Ofloxacin and comparable to erythromycin and amoxicillin. [, , ]

Q10: How effective is Temafloxacin in treating experimental endocarditis caused by methicillin-resistant Staphylococcus aureus?

A10: In rat models of aortic valve endocarditis caused by methicillin-resistant Staphylococcus aureus, oral Temafloxacin, alone or combined with rifampin, showed promising efficacy, leading to improved survival rates and significant reductions in bacterial counts in vegetations. []

Q11: Can dextranase enhance the efficacy of Temafloxacin in treating endocarditis?

A11: Yes, research indicates that dextranase, an enzyme that degrades bacterial glycocalyx, enhances the efficacy of Temafloxacin in a rabbit model of endocarditis caused by Streptococcus sanguis. [] The combination was more effective in reducing bacterial counts in vegetations compared to Temafloxacin alone, suggesting dextranase improves antibiotic penetration by reducing the glycocalyx barrier.

Q12: What are the known mechanisms of resistance to Temafloxacin?

A12: Although not extensively discussed in the provided research, resistance to Temafloxacin can occur through mutations in bacterial DNA gyrase and topoisomerase IV. [, ]

Q13: What are the known safety concerns associated with Temafloxacin?

A13: While Temafloxacin was initially considered safe and well-tolerated, it was withdrawn from the market due to severe adverse effects, including hemolytic anemia and acute renal failure, potentially linked to drug-dependent antibodies. [, ]

Q14: What are some alternative antibiotics to Temafloxacin for treating infections?

A14: Alternatives to Temafloxacin depend on the specific infection but may include other fluoroquinolones like Ciprofloxacin and Ofloxacin, as well as other classes of antibiotics such as beta-lactams (e.g., amoxicillin), macrolides (e.g., erythromycin), and others. [, , , ] The choice of antibiotic should be guided by the susceptibility of the infecting organism and the patient's clinical condition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)